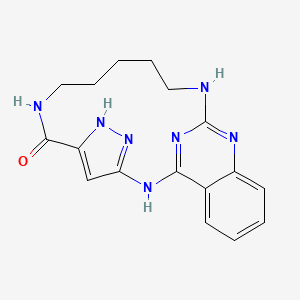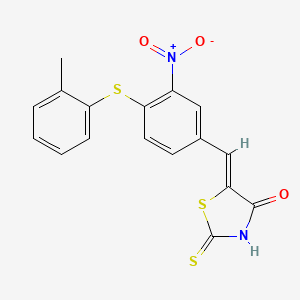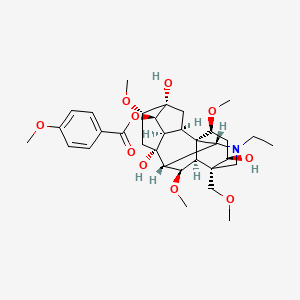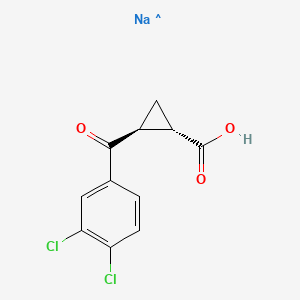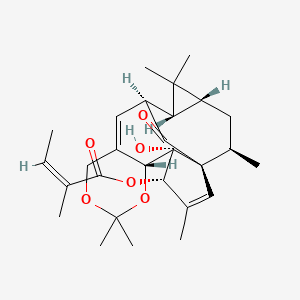
Ingenol-5,20-acetonide-3-O-angelate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ingenol-5,20-acetonide-3-O-angelate is a natural compound derived from the plant Euphorbia peplus. It belongs to the class of diterpenoids and is known for its significant biological activities. The compound has a molecular formula of C28H38O6 and a molecular weight of 470.60 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ingenol-5,20-acetonide-3-O-angelate can be synthesized through a series of chemical reactions starting from ingenol. The process involves the protection of hydroxyl groups, selective oxidation, and esterification. The reaction conditions typically include the use of organic solvents like dichloromethane and reagents such as acetic anhydride and pyridine .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Euphorbia peplus followed by purification processes. The compound is then subjected to chemical modifications to achieve the desired acetonide and angelate groups .
Chemical Reactions Analysis
Types of Reactions: Ingenol-5,20-acetonide-3-O-angelate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Ingenol-5,20-acetonide-3-O-angelate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Studied for its role in cell signaling pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of skin conditions like actinic keratosis.
Industry: Utilized in the development of pharmaceuticals and cosmetic products
Mechanism of Action
The mechanism of action of Ingenol-5,20-acetonide-3-O-angelate involves the activation of protein kinase C (PKC). This activation leads to the induction of apoptosis in targeted cells. The compound also affects various molecular pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Ingenol-5,20-acetonide-3-O-angelate is unique due to its specific structural features and biological activities. Similar compounds include:
Ingenol mebutate: Known for its use in treating actinic keratosis.
Ingenol-3-angelate: Shares similar biological activities but differs in its esterification pattern.
Ingenol-3,45,20-diacetonide: Another derivative with distinct chemical properties
Properties
Molecular Formula |
C28H38O6 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
[(1S,4S,5S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C28H38O6/c1-9-14(2)24(30)33-22-15(3)12-27-16(4)10-19-20(25(19,5)6)18(21(27)29)11-17-13-32-26(7,8)34-23(17)28(22,27)31/h9,11-12,16,18-20,22-23,31H,10,13H2,1-8H3/b14-9-/t16-,18+,19-,20+,22+,23-,27+,28-/m1/s1 |
InChI Key |
STFFIQHUWFISBB-YCAZZORDSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@H]4C(=C[C@H](C2=O)[C@H]5[C@H](C5(C)C)C[C@H]3C)COC(O4)(C)C)O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(=CC23C1(C4C(=CC(C2=O)C5C(C5(C)C)CC3C)COC(O4)(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



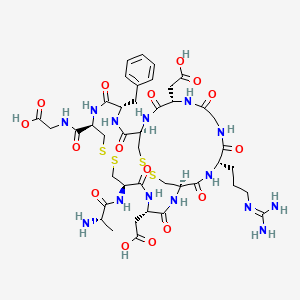
![[11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10862126.png)
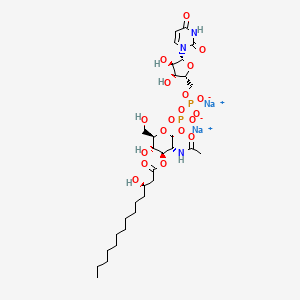

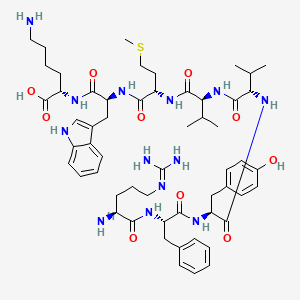
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[4-(methylamino)pyridin-1-ium-1-yl]ethyl]imidazo[1,2-a]pyridine-7-carboxamide;chloride](/img/structure/B10862150.png)
![tert-butyl 3-[[2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methylamino]pyrimidin-4-yl]amino]-1H-pyrazole-5-carboxylate](/img/structure/B10862155.png)
![2-[5-[3,5-Bis(trifluoromethyl)phenyl]-4-phenyl-1,3-oxazol-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B10862162.png)
![5-[4-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid](/img/structure/B10862166.png)
